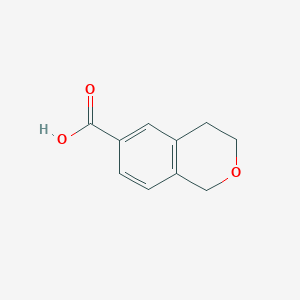

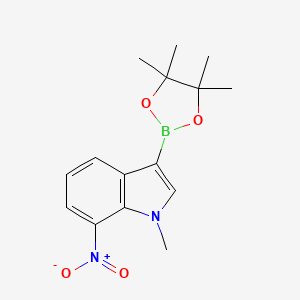

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride

Overview

Description

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound can undergo, including any reactants it can react with and the products formed.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Antimicrobial Activity

One study synthesized derivatives related to the core structure of interest, demonstrating antimicrobial properties. For instance, Schiff bases derived from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes showed notable antimicrobial efficacy (Arora et al., 2013). Similarly, compounds based on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, following esterification and further derivatization, were evaluated for antimicrobial activity, displaying moderate effectiveness against a variety of pathogens (Sah et al., 2014).

Corrosion Inhibition

Amines, including those structurally akin to the compound , have been investigated for their role as corrosion inhibitors. A study on four amine derivatives showed that these compounds, upon adsorption to mild steel surfaces in HCl medium, significantly inhibited corrosion. This inhibition efficiency was enhanced by specific substituents, demonstrating the potential of such molecules in protective coatings (Boughoues et al., 2020).

Synthetic Chemistry Applications

In synthetic chemistry, the compound and its analogs serve as key intermediates for further chemical transformations. For example, derivatives of 4-chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates, which are structurally related, have been utilized as dealkylating agents for tertiary amines, showcasing their utility in modifying amine functionalities (Heidari & Baradarani, 2006). Additionally, other research focused on synthesizing and characterizing new Schiff bases with potential antimicrobial activities, highlighting the versatility of such compounds in drug discovery and development (Bhattacharjee et al., 2011).

Safety And Hazards

This involves detailing any safety precautions that need to be taken when handling the compound, as well as any hazards associated with the compound, such as toxicity or flammability.

Future Directions

This involves discussing potential future research directions involving the compound, such as potential applications or experiments.

properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNS.ClH/c1-11-6-7-12-9-4-2-8(10)3-5-9;/h2-5,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOUJZHYPQRWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenyl)thio)-N-methylethan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)

![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)

![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)

![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)